(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
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Overview
Description
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 g/mol . This compound is characterized by the presence of an imidazole ring, a sulfanyl group, and an acetic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives have been found to modulate α2-adrenergic receptors .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole, the core structure of this compound, is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been found to have a range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid typically involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields the desired product along with some by-products that need to be purified.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid has several applications in scientific research:
Comparison with Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Thiazole: Similar to imidazole but with a sulfur atom replacing one of the nitrogen atoms.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Uniqueness: (4,5-Dihydro-1H-imidazol-2-ylsulfanyl)acetic acid is unique due to the presence of both an imidazole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
34283-85-7 |
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Molecular Formula |
C5H9ClN2O2S |
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O2S.ClH/c8-4(9)3-10-5-6-1-2-7-5;/h1-3H2,(H,6,7)(H,8,9);1H |
InChI Key |
IBXKMJZFVHYXRS-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCC(=O)O |
Canonical SMILES |
C1CN=C(N1)SCC(=O)O.Cl |
Origin of Product |
United States |
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